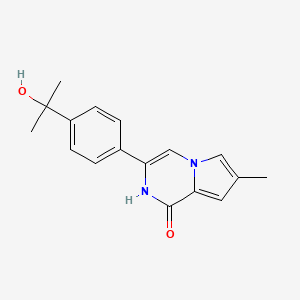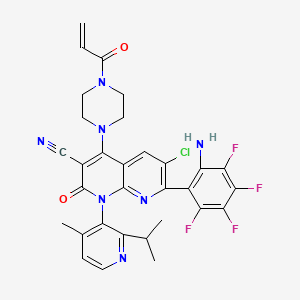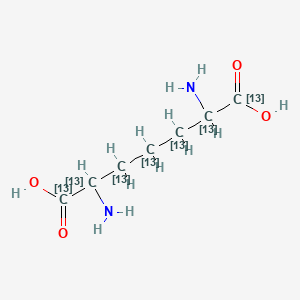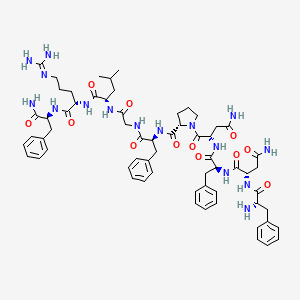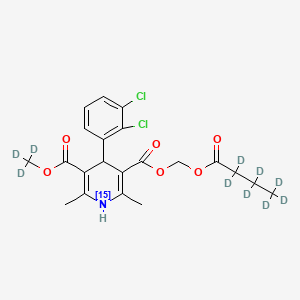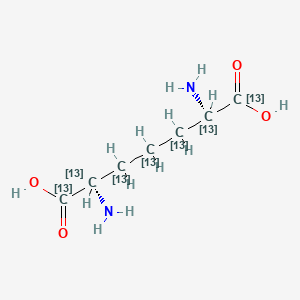
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid, also known as L,L-α,ε-diaminopimelic acid-[13C7,15N2], is a stable isotope-labeled compound. It is a derivative of diaminopimelic acid, which is an important intermediate in the biosynthesis of lysine in bacteria. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications.
准备方法
The synthesis of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves the incorporation of stable isotopes into the molecular structure. This can be achieved through chemical synthesis or biosynthesis. The chemical synthesis route typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to achieve high yields and purity.
化学反应分析
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
科学研究应用
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid has several scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: The compound is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
作用机制
The mechanism of action of (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its incorporation into metabolic pathways where it acts as a labeled analog of diaminopimelic acid. This allows researchers to trace the metabolic fate of the compound and study its interactions with various molecular targets and pathways. The stable isotopes provide a means to monitor the compound’s behavior without altering its chemical properties.
相似化合物的比较
Similar compounds to (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid include:
Diaminopimelic Acid: The unlabeled form of the compound, which is a key intermediate in lysine biosynthesis.
Labeled Amino Acids: Other stable isotope-labeled amino acids used in metabolic research and environmental studies.
L,L-α,ε-Diaminopimelic Acid-[13C7,15N2]: Another isotope-labeled variant with both carbon-13 and nitrogen-15 isotopes. The uniqueness of this compound lies in its specific isotope labeling, which provides distinct advantages in tracing and studying metabolic pathways.
属性
分子式 |
C7H14N2O4 |
|---|---|
分子量 |
197.15 g/mol |
IUPAC 名称 |
(2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |
InChI 键 |
GMKMEZVLHJARHF-PVHYACKGSA-N |
手性 SMILES |
[13CH2]([13CH2][13C@@H]([13C](=O)O)N)[13CH2][13C@@H]([13C](=O)O)N |
规范 SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


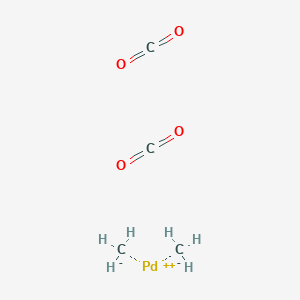
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride](/img/structure/B12386090.png)
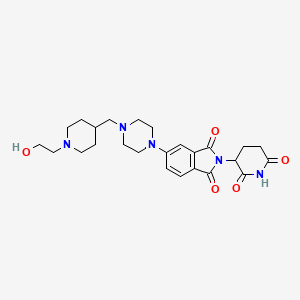
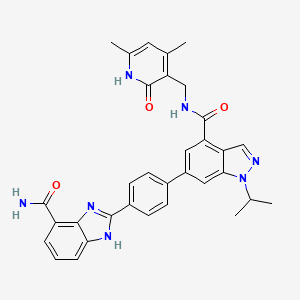


![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
